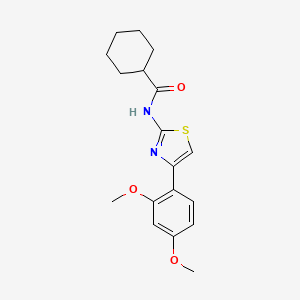
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide”, also known as QS11, is a small molecule that has garnered attention in research and industry due to its potential applications in various fields. It belongs to the class of organic compounds known as thiazoles . The molecular formula of this compound is C18H22N2O3S .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
Thiazoles have exhibited diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Physical And Chemical Properties Analysis
The molecular weight of “N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide” is 346.44 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
科学的研究の応用
Synthesis and Structural Analysis
- The synthesis of compounds with similar structural frameworks involves the reaction of dimethoxyphenyl and thiophenyl derivatives, leading to the creation of novel compounds with potential applications in material science and pharmaceuticals. For example, a study detailed the synthesis and crystal structure of a compound synthesized from dimethoxyphenyl and thiophenyl components, highlighting the importance of crystal structure determination in understanding compound properties (Prabhuswamy et al., 2016).
Biological Activity
- Thiazole derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. This suggests the potential for related compounds to be developed into therapeutic agents. For instance, compounds with a thiazole structure were found to have significant antimicrobial activity, indicating the potential for N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide to have similar applications (Chawla, 2016).
Antiviral and Anticancer Studies
- Research on thiazole-containing compounds also encompasses their antiviral and anticancer effects. For example, certain thiazole C-nucleosides were synthesized and evaluated for their antiviral activity, suggesting the potential of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide in similar applications (Srivastava et al., 1977).
Chemical Properties and Applications
- Studies have also focused on the chemical properties of thiazole derivatives, such as their use as corrosion inhibitors or in the synthesis of novel dyes with antimicrobial properties. This highlights the chemical versatility and potential applications of compounds like N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide in materials science and industry (Farahati et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-13-8-9-14(16(10-13)23-2)15-11-24-18(19-15)20-17(21)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOFZNAOKZEAES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

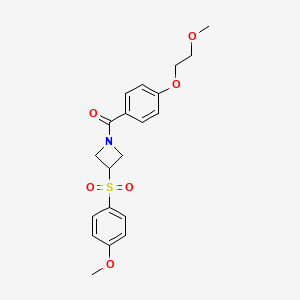

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2372529.png)


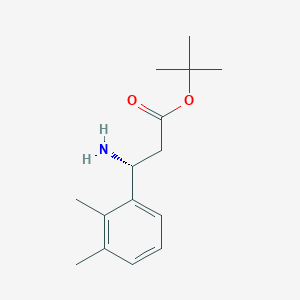
![N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2372535.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2372538.png)
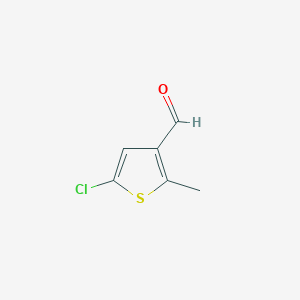
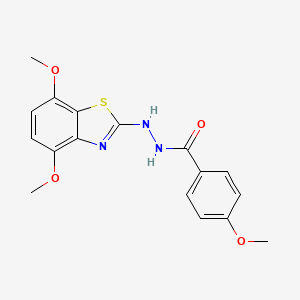

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2372545.png)
![2-(pyridin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2372546.png)
![6-(3-Fluorophenyl)-2-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2372548.png)